molecular formula C19H13FN2O3 B5828532 (5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5828532
M. Wt: 336.3 g/mol
InChI Key: NBUFXEWVULAYRF-LHQXNBGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione: is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group and a phenylprop-2-enylidene moiety attached to a diazinane-2,4,6-trione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with a suitable diazinane derivative under basic conditions, followed by further functionalization to introduce the phenylprop-2-enylidene group. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enylidene moiety, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the diazinane-2,4,6-trione core, potentially converting them to hydroxyl groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Hydroxylated diazinane derivatives.

    Substitution: Amino or thiol-substituted fluorophenyl derivatives.

Scientific Research Applications

Biology: In biological research, the compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers with unique properties or as intermediates in the production of agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the diazinane-2,4,6-trione core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: Shares the fluorophenyl and phenylprop-2-enylidene moieties but lacks the diazinane-2,4,6-trione core.

    4-fluorophenyl-3-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of the diazinane-2,4,6-trione core.

Uniqueness: The presence of the diazinane-2,4,6-trione core in (5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione distinguishes it from other similar compounds. This core structure imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-1-(4-fluorophenyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O3/c20-14-9-11-15(12-10-14)22-18(24)16(17(23)21-19(22)25)8-4-7-13-5-2-1-3-6-13/h1-12H,(H,21,23,25)/b7-4+,16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUFXEWVULAYRF-LHQXNBGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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